2,6-difluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2,6-difluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group attached to an aniline . They are widely used in pharmaceuticals and have antibacterial properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, sulfonamides are generally synthesized through the reaction of a sulfonyl chloride with ammonia or an amine . Additionally, the compound contains a pyrimidine ring, which can be synthesized through several methods, including the Biginelli reaction .Molecular Structure Analysis
The compound contains a benzene ring substituted with two fluorine atoms and a sulfonamide group. It also contains a pyrimidine ring attached to the sulfonamide nitrogen. The pyrimidine ring is further substituted with a phenyl group .Chemical Reactions Analysis
The compound, being a sulfonamide, might undergo reactions typical for this class of compounds. This includes potential for substitution reactions at the sulfur atom .Mechanism of Action
Target of Action
It is known that sulfonamides, a group of compounds to which this molecule belongs, commonly target enzymes likecarbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, eye function, and bacterial folic acid synthesis .
Mode of Action
Sulfonamides generally act ascompetitive inhibitors of the aforementioned enzymes, preventing their normal function and leading to therapeutic effects .
Pharmacokinetics
Sulfonamides are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of key enzymes by sulfonamides typically results in thedisruption of essential biological processes in target organisms, leading to therapeutic effects .
Future Directions
The future directions for this compound could involve further exploration of its potential antibacterial properties, given its structural similarity to known sulfonamide antibiotics . Further studies could also explore its potential uses in other fields, such as materials science or as a building block in organic synthesis .
Properties
IUPAC Name |
2,6-difluoro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O3S/c17-13-7-4-8-14(18)15(13)25(22,23)21-11-9-19-16(20-10-11)24-12-5-2-1-3-6-12/h1-10,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOZMCVRJFIQRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.